(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine
Description
This compound is a chiral bicyclic alkaloid derivative featuring a 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted with a 6-methoxyquinoline moiety and an ethenyl group. Its molecular formula is C20H25N3O, with a molecular weight of 323.44 g/mol and a purity >95% . The stereochemistry at the quinuclidine (5R) and methanamine (S) positions is critical for its physicochemical and biological properties. The primary amine (-NH2) group distinguishes it from structurally related alcohols or esters, influencing solubility, basicity, and receptor interactions.
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14?,19?,20-/m0/s1 |
InChI Key |
RIEKOKLABHBCGI-QPWZMSJCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@@H]4C=C)N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the introduction of the quinoline moiety. Common synthetic routes involve:
Formation of the Bicyclic Structure: This step often involves cyclization reactions under specific conditions to form the azabicyclo[2.2.2]octane core.
Introduction of the Quinoline Moiety: This is achieved through various coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of reduced bicyclic structures.
Scientific Research Applications
(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with nucleic acids and proteins, leading to various biological effects. The bicyclic structure contributes to the compound’s stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, stereochemistry, and functional groups, leading to differences in bioactivity and applications. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Functional Group Variations
- Methanamine vs. Methanol: The primary amine in the target compound increases basicity compared to the alcohol analog (pKa ~10–11 vs. 8.56 for the methanol derivative) .
- Ester Derivatives : The 4-chlorobenzoate ester in improves membrane permeability due to lipophilicity but requires enzymatic hydrolysis for activation.
Substituent Effects
- Ethenyl vs. Ethyl : The ethenyl group (C=C) in the target compound introduces rigidity and π-bond interactions, whereas the ethyl group in dihydroquinidine increases hydrophobicity and alters stereoelectronic effects.
- Stereochemistry: The (S)-configuration at the methanamine position in the target compound vs. (R)-methanol in may lead to divergent receptor binding, as seen in enantiomers of cinchona alkaloids .
Biological Activity
(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine, commonly referred to as a derivative of quinine, has garnered attention for its potential biological activities. This compound is notable for its structural complexity and its interactions at the molecular level, particularly in relation to neurological and pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H26Cl2N2O2 |
| Molecular Weight | 397.339 g/mol |
| CAS Number | 85135-88-2 |
| LogP | 4.715 |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the cholinergic and adrenergic systems. The compound's structure allows it to act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating synaptic transmission in the nervous system.
Key Mechanisms:
- Nicotinic Receptor Modulation : The compound enhances the activity of nAChRs, which may lead to increased neurotransmitter release, influencing cognitive functions and neuroprotection.
- Antioxidant Properties : Studies suggest that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in neuronal cells.
- Anti-inflammatory Effects : There is evidence indicating that it can reduce inflammation in neurodegenerative conditions, possibly through inhibition of pro-inflammatory cytokines.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
| Activity Type | Findings |
|---|---|
| Neuroprotective | Demonstrated ability to protect neuronal cells from apoptosis in vitro. |
| Antimicrobial | Exhibits activity against certain bacterial strains, similar to quinine. |
| Analgesic Effects | Potential analgesic properties observed in animal models. |
Case Studies
-
Neuroprotection in Alzheimer's Models :
- A study conducted on transgenic mice models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective role against neurodegeneration.
-
Antimicrobial Activity Assessment :
- In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound has significant antimicrobial properties, comparable to standard antibiotics.
-
Inflammation Reduction :
- In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, illustrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
